molecular formula C6H14O12P2 B1205694 (2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate CAS No. 47055-78-7

(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate

Cat. No.: B1205694
CAS No.: 47055-78-7
M. Wt: 340.12 g/mol
InChI Key: PELZSPZCXGTUMR-MBEOBJKWSA-N
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Description

D-Myo-Inositol-1,4-Bisphosphate is an organic compound belonging to the class of inositol phosphates. These compounds contain a phosphate group attached to an inositol moiety, which is a cyclohexanehexol. D-Myo-Inositol-1,4-Bisphosphate plays a crucial role in various cellular processes, particularly in signal transduction pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Myo-Inositol-1,4-Bisphosphate typically involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate by specific phosphatases. This reaction can be carried out under controlled conditions to ensure the selective formation of the desired bisphosphate .

Industrial Production Methods: Industrial production of D-Myo-Inositol-1,4-Bisphosphate often involves the enzymatic hydrolysis of phosphoinositides derived from biological sources such as bovine brain. The process is optimized to yield high purity products suitable for research and pharmaceutical applications .

Mechanism of Action

D-Myo-Inositol-1,4-Bisphosphate exerts its effects primarily through its role in cellular signaling pathways. It is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate, leading to the formation of inositol trisphosphate and diacylglycerol. Inositol trisphosphate then binds to its receptors on the endoplasmic reticulum, causing the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream signaling events .

Comparison with Similar Compounds

Uniqueness: D-Myo-Inositol-1,4-Bisphosphate is unique in its specific role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate and its involvement in the regulation of intracellular calcium levels. Its specific binding to phosphatases and subsequent signaling events distinguish it from other inositol phosphates .

Properties

IUPAC Name

[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3-,4+,5?,6?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELZSPZCXGTUMR-MBEOBJKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O12P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401343047
Record name D-myo-Inositol 1,4-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47055-78-7, 74465-19-3
Record name D-Myo-Inositol-1,4-Bisphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-myo-Inositol 1,4-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401343047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 2
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 3
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 4
Reactant of Route 4
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 5
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate
Reactant of Route 6
(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate

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